1,3,5-Trifluoro-2-(trifluoromethoxy)benzene
Description
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by three fluorine atoms at the 1, 3, and 5 positions of the benzene ring and a trifluoromethoxy group (-OCF₃) at the 2 position. This structure confers high thermal stability, chemical inertness, and unique electronic properties due to the strong electron-withdrawing effects of both fluorine and the trifluoromethoxy substituent. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals .
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trifluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFGBKJKVPXHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene. This reaction typically requires the use of hydrogen gas and a palladium catalyst under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenolysis reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is known that the presence of fluorine atoms can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-Chloro-2,4,5-Trifluoro-3-Trifluoromethyl-Benzene
- Structure : Chlorine at position 1, trifluoromethyl (-CF₃) at position 3, and fluorine at positions 2, 4, and 3.
- Key Differences :
- The trifluoromethoxy group (-OCF₃) in the target compound is replaced with -CF₃ here, reducing polarity but enhancing steric bulk.
- Chlorine introduces distinct reactivity (e.g., nucleophilic substitution) compared to fluorine.
- Applications : Primarily used as an intermediate in pesticide production due to its stability under harsh conditions .
7-(4-Ethenylphenyl)-1,3,5-Trifluoro-2-(trifluoromethoxy)phenanthrene
- Structure : A phenanthrene backbone fused with the target compound’s substituents and an ethenylphenyl group.
- Key Differences :
Substituent Effects on Properties
| Property | This compound | 1-Chloro-2,4,5-Trifluoro-3-Trifluoromethyl-Benzene | 7-(4-Ethenylphenyl)-1,3,5-Trifluoro-2-(trifluoromethoxy)phenanthrene |
|---|---|---|---|
| Electron-Withdrawing Groups | -F, -OCF₃ (moderate) | -F, -CF₃, -Cl (strong) | -F, -OCF₃, conjugated π-system (variable) |
| Polarity | Moderate | Low | Low (hydrophobic backbone dominates) |
| Thermal Stability | High (due to fluorination) | Very high (CF₃ and Cl enhance stability) | Moderate (bulky groups may lower melting point) |
| Primary Applications | Liquid crystal precursors, pharmaceuticals | Pesticide intermediates | Infrared-responsive liquid crystals |
Biological Activity
1,3,5-Trifluoro-2-(trifluoromethoxy)benzene is a highly fluorinated aromatic compound characterized by its unique trifluoromethoxy group and three fluorine atoms attached to a benzene ring. This structural configuration imparts significant lipophilicity and stability, making it a compound of interest in various biological applications, particularly in pharmaceuticals and agrochemicals.
Structural Characteristics
The molecular formula of this compound is C7H3F6O. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, influencing various biological pathways. Its high degree of fluorination contributes to its chemical stability and unique properties.
Biological Activity
Research has indicated that this compound exhibits notable biological activity across several domains:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities. The compound's lipophilic nature allows it to disrupt microbial membranes effectively, although further studies are needed to elucidate the mechanisms of action .
- Enzyme Interactions : The presence of fluorine atoms enhances the compound's ability to form halogen bonds with proteins. This interaction may alter enzymatic activities or binding affinities within biological systems, which warrants further investigation into its pharmacodynamics and pharmacokinetics .
- Potential Drug Development : Due to its unique structural properties, this compound is being explored for its potential in drug design aimed at targeting resistant strains of pathogens. Its efficacy against Plasmodium falciparum has been noted in studies focused on antimalarial drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of fluorinated compounds similar to this compound:
- Antimalarial Activity : A study identified novel compounds with potent activity against Plasmodium falciparum. These compounds share structural similarities with this compound and showed promising results in inhibiting the growth of malaria parasites .
- Structure-Activity Relationship (SAR) : Research into SAR has demonstrated that the inclusion of trifluoromethyl groups significantly increases the potency of compounds against various biological targets. For example, compounds with a -CF3 group have shown increased inhibition of serotonin uptake compared to their non-fluorinated counterparts .
Comparative Analysis
A comparison table highlighting the biological activities of this compound with other fluorinated compounds is presented below:
| Compound Name | Biological Activity | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial & antifungal properties | TBD | Potential for drug development |
| Compound A | Antimalarial | 600 | Effective against P. falciparum |
| Compound B | Inhibition of serotonin uptake | TBD | Increased potency due to trifluoromethyl group |
Q & A
Q. What are the primary synthetic routes for 1,3,5-Trifluoro-2-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and trifluoromethoxylation of benzene derivatives. Key steps include:
- Electrophilic substitution : Fluorination using agents like HF or SF₄ under controlled temperatures (0–50°C) to avoid side reactions.
- Trifluoromethoxy introduction : Reaction with trifluoromethyl hypofluorite (CF₃OF) or copper-mediated coupling .
Yield optimization requires precise control of solvent polarity (e.g., DMF or DMSO) and stoichiometric ratios of fluorinating agents. Competing side reactions, such as over-fluorination or ring decomposition, are minimized by slow reagent addition and inert atmospheres .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Analytical methods include:
- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substituent positions and absence of isomers.
- GC-MS : Detects volatile impurities (e.g., residual solvents or unreacted intermediates).
- Elemental analysis : Validates molecular formula (C₇H₂F₆O) with <1% deviation .
Purity thresholds ≥98% are critical for reproducibility in downstream applications.
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
The trifluoromethoxy group (-OCF₃) deactivates the benzene ring via inductive effects, directing nucleophiles to meta and para positions. Experimental studies show:
- Reactivity hierarchy : Substitution occurs preferentially at the 4-position due to steric hindrance at the 2- and 6-positions from adjacent fluorine atoms.
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance NAS rates by stabilizing transition states .
Contradictions in regioselectivity between computational predictions and experimental outcomes highlight the need for kinetic isotope effect (KIE) studies to resolve mechanistic ambiguities .
Q. What strategies mitigate data inconsistencies in biological activity assays involving this compound derivatives?
Common discrepancies arise from:
- Lipophilicity variations : Trifluoromethoxy groups increase logP values, affecting membrane permeability. Use standardized partition coefficient measurements (e.g., shake-flask method) .
- Metabolic stability : Fluorine substituents resist oxidative degradation, but batch-to-batch impurity differences (e.g., residual bromine in intermediates) can skew IC₅₀ values. LC-MS/MS monitoring of metabolites is recommended .
Q. How can computational modeling guide the design of this compound-based materials with tailored electronic properties?
Density Functional Theory (DFT) simulations predict:
Q. Table 1. Electronic Properties of Fluorinated Benzene Derivatives
| Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| -OCF₃ | -7.2 | -2.8 | 4.4 |
| -CF₃ | -7.0 | -2.5 | 4.5 |
| -F | -6.8 | -1.9 | 4.9 |
Data derived from B3LYP/6-311++G(d,p) calculations .
Methodological Considerations
Q. What protocols resolve contradictions in reported reaction kinetics for trifluoromethoxybenzene derivatives?
Q. How are structure-activity relationships (SARs) systematically analyzed for fluorinated analogs?
- Fragment-based design : Replace -OCF₃ with -OCH₃ or -SCF₃ to isolate electronic vs. steric effects.
- Crystallography : X-ray structures of protein-ligand complexes (e.g., CYP450 enzymes) identify key halogen bonding interactions .
Critical Data Gaps and Research Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
